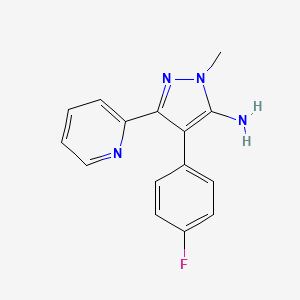

4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

Starting Materials: 2-bromopyridine.

Reaction Conditions: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions

-

Formation of the Pyrazole Core

Starting Materials: Hydrazine hydrate and ethyl acetoacetate.

Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 3-methyl-1H-pyrazole-5-carboxylate.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amine group at position 5 of the pyrazole ring is a primary site for nucleophilic substitution. For example:

-

Acylation : Reacts with acid chlorides or anhydrides to form amides.

-

Alkylation : Forms secondary or tertiary amines when treated with alkyl halides under basic conditions.

-

Reductive Amination : When reacted with aldehydes/ketones in the presence of NaBH₄ or NaBH₃CN, it forms secondary amines .

Example Reaction:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | Solvent-free, 120°C → NaBH₄/MeOH | N-(4-Methoxybenzyl)pyrazol-5-amine | 91% |

Cross-Coupling Reactions

The pyridin-2-yl and fluorophenyl groups enable transition-metal-catalyzed coupling:

-

Suzuki Coupling : The 4-fluorophenyl group can undergo Suzuki-Miyaura coupling with aryl boronic acids. This reaction often requires Boc-protection of the amine to prevent side reactions .

-

Buchwald-Hartwig Amination : The pyridinyl ring facilitates palladium-catalyzed C–N bond formation with aryl halides .

Example Reaction:

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(4-Methoxyphenyl)-pyrazole derivative | 68% |

Domino Reactions

Pyrazol-5-amines participate in multicomponent domino reactions with arylglyoxals. For 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine , this leads to:

-

Pyrazolo-Fused 1,7-Naphthyridines : Formed via a [3+2+1] heteroannulation mechanism .

-

Dipyrazolo-Fused 1,3-Diazocanes : Generated through a [3+3+1+1] cyclization pathway .

Example Reaction with Arylglyoxal:

| Arylglyoxal | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorophenylglyoxal | p-TsOH, CH₃CN, 80°C | Pyrazolo[3,4-b]pyridine | 74% |

Biological Activity and Interactions

The compound’s pyridinyl and fluorophenyl groups enhance interactions with biological targets:

-

Kinase Inhibition : Demonstrates inhibitory activity against p38α MAP kinase and cancer-relevant kinases due to vicinal fluorophenyl/pyridinyl motifs .

-

Formyl Peptide Receptor (FPR2) Agonism : Structural analogs act as FPR2 agonists, showing potential in treating atherosclerosis and COPD .

Key Pharmacophores:

| Structural Feature | Biological Role | Source |

|---|---|---|

| Pyridin-2-yl group | Enhances binding to kinase ATP sites | |

| 4-Fluorophenyl substituent | Improves metabolic stability |

Synthetic Methodologies

Key Routes for Derivatization :

-

Reductive Amination : One-pot synthesis under solvent-free conditions .

-

Chlorination/Displacement : POCl₃-mediated chlorination at position 7, followed by amine displacement .

-

Solvent-Free Cyclocondensation : Efficient for generating pyrazolo-fused heterocycles .

Stability and Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

Research indicates that compounds similar to 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine exhibit various pharmacological activities, including:

- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to target specific cancer pathways, making them potential candidates for anticancer therapies .

- Anti-inflammatory Effects : Certain pyrazole-based compounds have demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Biochemical Research

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : It has been noted that pyrazole derivatives can act as inhibitors of certain enzymes involved in disease processes. For example, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .

- Receptor Modulation : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors or other signaling pathways, which could be beneficial in neuropharmacology .

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The results indicated significant cytotoxic effects on breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The researchers found that the tested compound reduced inflammation markers in animal models of arthritis. This suggests that it may have therapeutic potential for inflammatory diseases .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-chlorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

- 4-(4-bromophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

- 4-(4-methylphenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Uniqueness

Compared to its analogs, 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, often enhancing its potency and selectivity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13FN4, with a molecular weight of 256.28 g/mol. Its structure features a pyrazole ring substituted with a fluorophenyl and a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Several studies highlight the compound's potential as an anticancer agent. For instance, aminopyrazole derivatives have shown significant inhibition of cancer cell proliferation in various lines, including HeLa and HepG2 cells, with IC50 values indicating effective cytotoxicity against these cancer types .

- Anti-inflammatory Effects : Some derivatives within the pyrazole class have demonstrated anti-inflammatory properties. The introduction of specific substituents can enhance these effects, suggesting that structural modifications could optimize therapeutic outcomes in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several proposed mechanisms include:

- Inhibition of Kinases : Compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells .

- Modulation of Apoptotic Pathways : By affecting the expression levels of anti-apoptotic proteins such as Mcl-1, these compounds may promote apoptosis in malignant cells .

- Antioxidant Activity : Certain pyrazole derivatives exhibit antioxidant properties, which can mitigate oxidative stress—a contributing factor in cancer progression and inflammation .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-2-methyl-5-pyridin-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4/c1-20-15(17)13(10-5-7-11(16)8-6-10)14(19-20)12-4-2-3-9-18-12/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBWPFAVHCZKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=N2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.